![molecular formula C16H22O3 B1326202 8-(4-Ethylphenyl)-8-oxooctanoic acid CAS No. 898791-35-0](/img/structure/B1326202.png)
8-(4-Ethylphenyl)-8-oxooctanoic acid
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Overview
Description
8-(4-Ethylphenyl)-8-oxooctanoic acid, also known as 8-EPO, is an organic compound that has been studied for its potential applications in scientific research. 8-EPO is a derivative of octanoic acid, which is a naturally occurring fatty acid found in plants and animals. 8-EPO has been synthesized in the laboratory and has been used in a variety of research studies.
Scientific Research Applications
Medium Chain Fatty Acid Metabolism in the Liver 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a derivative of 8-(4-Ethylphenyl)-8-oxooctanoic acid, has been synthesized for evaluating medium-chain fatty acid metabolism in the liver. This tracer was found to be metabolized mainly via beta-oxidation in the liver, and its retention was longer in mice with impaired beta-oxidation, indicating potential use in evaluating fatty acid metabolism in the liver (Lee et al., 2004).
Study of Hydroperoxide-dependent Epoxidation The reaction of hematin with allylic fatty acid hydroperoxides, including derivatives of this compound, has been studied to understand hydroperoxide-dependent epoxidation processes. These studies contribute to a deeper understanding of oxidative stress and related biochemical pathways (Labeque & Marnett, 1988).
Synthesis of Biologically Active Compounds 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, can be synthesized from derivatives similar to this compound. This showcases the chemical's utility in the synthesis of biologically active molecules (Zhu et al., 2014).
Biodiesel Production In the context of biodiesel production, derivatives of this compound have been utilized in the development of novel heterogeneous catalysts. These catalysts have shown superior performance in the transesterification process, a key step in biodiesel production (Negm et al., 2019).
Synthesis of Chiral Precursors Compounds like ethyl 8-chloro-6-oxooctanoate, structurally related to this compound, have been used for the synthesis of important chiral precursors. This demonstrates the role of such compounds in synthesizing chiral molecules for various applications (Chen et al., 2014).
Mechanism of Action
Target of Action
A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to interact with the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
For instance, (4-Ethylphenyl)sulfamic acid is known to interact with the Receptor-type tyrosine-protein phosphatase beta, which is involved in several signaling pathways
properties
IUPAC Name |
8-(4-ethylphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-13-9-11-14(12-10-13)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOPEAQEGUGBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645421 |
Source
|
Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-35-0 |
Source
|
Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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